
tert-Butyl 4-(bromoacetyl)-1H-indole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(bromoacetyl)-1H-indole-1-carboxylate: is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of a bromoacetyl group attached to the indole ring, along with a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(bromoacetyl)-1H-indole-1-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method includes the reaction of 4-acetylindole with bromine to introduce the bromoacetyl group. This is followed by esterification with tert-butyl alcohol in the presence of an acid catalyst to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The process typically includes:
Bromination: Using bromine or N-bromosuccinimide (NBS) to introduce the bromoacetyl group.
Esterification: Reacting the brominated intermediate with tert-butyl alcohol in the presence of an acid catalyst.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the indole ring.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as amides, thioethers, or ethers.
Oxidation and Reduction: Products include various oxidized or reduced forms of the indole ring.
Hydrolysis: The corresponding carboxylic acid.
科学研究应用
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent: Employed in various organic reactions due to its reactive bromoacetyl group.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the synthesis of probes for studying biological processes.
Industry:
Material Science:
Agrochemicals: Used in the synthesis of compounds with agricultural applications.
作用机制
The mechanism of action of tert-Butyl 4-(bromoacetyl)-1H-indole-1-carboxylate primarily involves its reactive bromoacetyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The indole ring may also interact with various molecular targets, influencing biological pathways.
相似化合物的比较
- tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
- tert-Butyl bromoacetate
- tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate
Comparison:
- Structural Differences: While these compounds share the tert-butyl ester and bromoacetyl groups, they differ in the core structure (indole vs. piperidine).
- Reactivity: The presence of the indole ring in tert-Butyl 4-(bromoacetyl)-1H-indole-1-carboxylate may confer unique reactivity compared to piperidine derivatives.
- Applications: The indole derivative may have distinct applications in medicinal chemistry due to the biological relevance of the indole ring.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
88059-21-6 |
|---|---|
分子式 |
C15H16BrNO3 |
分子量 |
338.20 g/mol |
IUPAC 名称 |
tert-butyl 4-(2-bromoacetyl)indole-1-carboxylate |
InChI |
InChI=1S/C15H16BrNO3/c1-15(2,3)20-14(19)17-8-7-10-11(13(18)9-16)5-4-6-12(10)17/h4-8H,9H2,1-3H3 |
InChI 键 |
DSSOPPJFASFGIF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


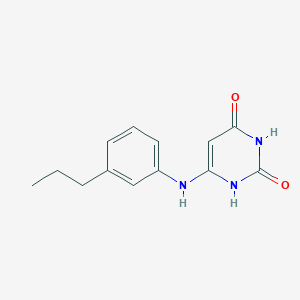
![Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate](/img/structure/B14381604.png)
![1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene](/img/structure/B14381606.png)
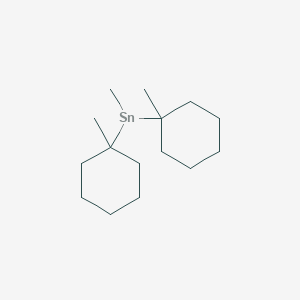
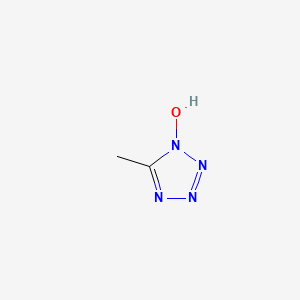
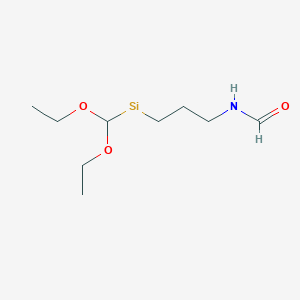
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
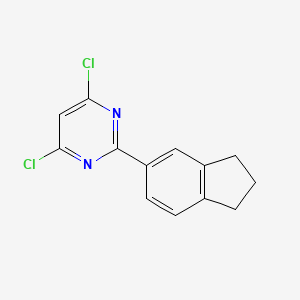
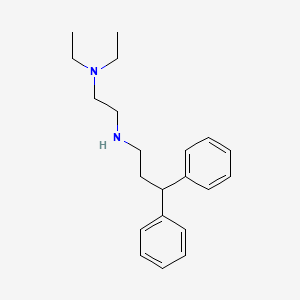
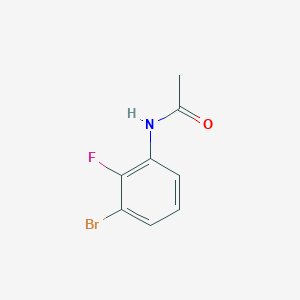
![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
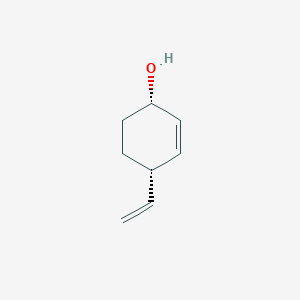
![1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14381657.png)

